molecular formula C19H22N2O4S B2984903 (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide CAS No. 433946-15-7

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2984903
CAS No.: 433946-15-7
M. Wt: 374.46
InChI Key: VGEOWWRODRNTER-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes an azepane ring, a sulfonyl group, a phenyl ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine to form the azepan-1-ylsulfonyl group.

    Coupling with Phenyl Ring: The sulfonylated azepane is coupled with a phenyl ring through nucleophilic substitution or other coupling reactions.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety by reacting the intermediate with furan-2-carboxaldehyde under basic conditions to form the (E)-configuration of the acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amine derivatives of the acrylamide moiety.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group and the furan ring are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(azepan-1-ylsulfonyl)phenyl)acrylamide: Lacks the furan ring, which may affect its reactivity and binding properties.

    N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(thiophen-2-yl)acrylamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

    N-(4-(morpholin-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide: Contains a morpholine ring instead of an azepane ring, which may influence its steric and electronic characteristics.

Uniqueness

(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is unique due to the combination of its azepane ring, sulfonyl group, phenyl ring, and furan ring. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(12-9-17-6-5-15-25-17)20-16-7-10-18(11-8-16)26(23,24)21-13-3-1-2-4-14-21/h5-12,15H,1-4,13-14H2,(H,20,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEOWWRODRNTER-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.